
Methyl 3-fluoro-4-(trifluoromethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-fluoro-4-(trifluoromethoxy)benzoate is a compound that is part of a broader class of chemicals that have been the subject of various studies due to their potential applications in medicinal and agricultural chemistry. These compounds are characterized by the presence of fluorine atoms, which can significantly alter the physical and chemical properties of organic molecules, making them of great interest in the development of new materials and pharmaceuticals .
Synthesis Analysis
The synthesis of related trifluoromethyl benzoate compounds has been achieved through various methods. One approach involves the use of trifluoromethyl benzoate (TFBz) as a trifluoromethoxylation reagent, which can be prepared from inexpensive starting materials using potassium fluoride (KF) as the fluorine source. This reagent has shown synthetic potency through reactions such as trifluoromethoxylation-halogenation of arynes and nucleophilic substitution of alkyl halides . Another method for synthesizing trifluoromethyl compounds involves the reaction of methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate with organic halides in the presence of copper(I) iodide, yielding trifluoromethyl compounds in moderate to high yield .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is influenced by the presence of trifluoromethyl and trifluoromethoxy groups. These groups can affect the electron distribution and steric hindrance within the molecule, which in turn can influence reactivity and interaction with other molecules. For instance, the introduction of a trifluoromethylseleno substituent onto organic molecules has been limited due to challenges in achieving direct introduction, highlighting the importance of understanding molecular structure for synthesis .
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse. For example, the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride in anhydrous hydrogen fluoride solution leads to the formation of methyl 3,4-bis(pentafluoroethoxy)benzoate with high yield. However, similar transformations do not occur with methyl and ethyl 2,4-bis(trifluoroacetoxy)benzoate due to steric hindrance, resulting in different reaction products . Additionally, fluoroalkyl amino reagents have been developed for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, demonstrating the versatility of these compounds in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often unique due to the high electronegativity and small size of fluorine atoms. For instance, soluble fluoro-polyimides derived from related compounds exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, which are desirable properties for materials used in extreme conditions . The presence of fluorine can also enhance the lipophilicity and metabolic stability of pharmaceuticals, making these compounds valuable in drug design .
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
Methyl 3-fluoro-4-(trifluoromethoxy)benzoate and related compounds are pivotal in organic synthesis. A protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives using similar compounds has been developed, highlighting their role in creating pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016). Furthermore, their transformation in anhydrous hydrogen fluoride solution has been studied, showing their reactivity and potential in complex organic synthesis (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Mesomorphic Properties and Liquid Crystals
Research into difluoro substituted benzoate derivatives, related to this compound, reveals their application in understanding mesomorphic properties and liquid crystals. Studies have shown various phases and transitions in these compounds, contributing to the knowledge of liquid crystal technology (Cruz et al., 2001a), (Cruz et al., 2001b), (Cruz et al., 2001c).
Photophysical and Electrochemical Studies
This compound's derivatives also find applications in photophysical and electrochemical studies. For example, the synthesis and structural analysis of ortho-fluoroazobenzene derivatives contribute to understanding the photoactive properties of these compounds, which is crucial for developing light-responsive materials (Sylvester & Benedict, 2021).
Crystallography and Molecular Structure Analysis
The compound and its derivatives have been used in crystallography and molecular structure analysis. Studies involving X-ray diffraction and density functional theory (DFT) have been conducted to understand their molecular structure, electronic properties, and potential applications in material science (Huang et al., 2021a), (Huang et al., 2021b).
Safety and Hazards
“Methyl 3-fluoro-4-(trifluoromethoxy)benzoate” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Methyl 3-fluoro-4-(trifluoromethoxy)benzoate is a complex compound that has been used in the preparation of difluoro and trifluoro compounds as anticancer agents . .
Mode of Action
It is known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that trifluoromethyl groups can play a significant role in the inhibition of certain enzymes, such as reverse transcriptase .
Result of Action
It is known that the compound is used in the preparation of difluoro and trifluoro compounds as anticancer agents , suggesting that it may have cytotoxic effects.
Propiedades
IUPAC Name |
methyl 3-fluoro-4-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c1-15-8(14)5-2-3-7(6(10)4-5)16-9(11,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXZKNUCZKRCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B3008712.png)
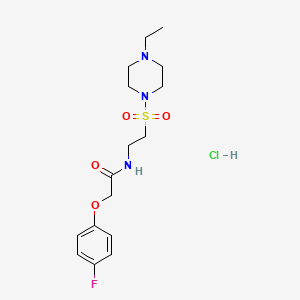
![2-(2-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3008716.png)
![4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3008719.png)
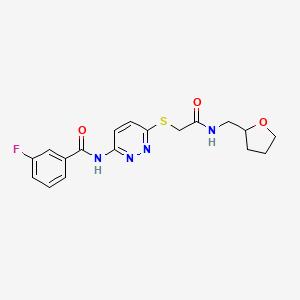
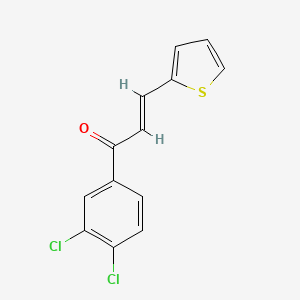
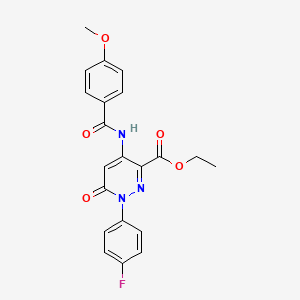
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3008726.png)
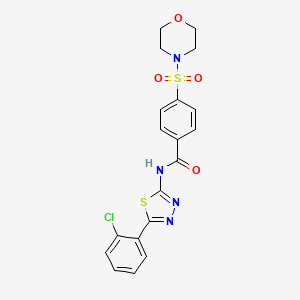
![2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone](/img/structure/B3008729.png)
![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B3008731.png)
![{2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B3008732.png)

![[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3008735.png)